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molecular formula C13H9ClO2S B8454832 4-[(4-Chlorophenyl)sulfinyl]benzaldehyde

4-[(4-Chlorophenyl)sulfinyl]benzaldehyde

Cat. No. B8454832
M. Wt: 264.73 g/mol
InChI Key: AJRVDIJWKCEBJO-UHFFFAOYSA-N
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Patent
US07329656B2

Procedure details

A mixture of 4-(4-chlorophenylthio)benzaldehyde (3.63 mmol, 900 mg), 3-chloroperoxybenzoic acid (max 77%, 3.63 mmol, 813 mg) and CH2Cl2 (5.00 mL), was stirred at room temperature for 60 min and poured into a separatory funnel with 5% aqueous KOH solution (10 mL). The phases were separated and the aqueous layer was extracted with CH2Cl2 (3×10 mL) and the combined organic extracts were washed with water (10 mL), brine (50 mL) and dried over MgSO4. Removal of solvents in vacuo gave a light yellow liquid. Purification by flash column chromatography (eluent: 5% EtOAc in Hexane) provided 4-[(4-chlorophenyl)sulfinyl]benzaldehyde (500 mg, 52.2% yield) as a light yellow solid. 1H NMR (CDCl3) δ 10.04 (s, 1H), 7.98 (d, J=8.2 Hz, 2H), 7.82 (d, J=8.2 Hz, 2H), 7.62 (d, J=8.5 Hz, 2H), 7.46 (d, J=8.5 Hz, 2H).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
813 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:22].[OH-].[K+]>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:9]2[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=2)=[O:22])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)SC1=CC=C(C=O)C=C1
Name
Quantity
813 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×10 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with water (10 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvents in vacuo
CUSTOM
Type
CUSTOM
Details
gave a light yellow liquid
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (eluent: 5% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 52.2%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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